3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione
Description
3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione is a spiro compound characterized by a unique bicyclic structure. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties. The presence of a chlorophenyl group and an azaspiro structure makes it a compound of interest in various fields of research.
Properties
CAS No. |
62550-79-2 |
|---|---|
Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C16H18ClNO2/c17-12-5-4-6-13(9-12)18-14(19)10-16(11-15(18)20)7-2-1-3-8-16/h4-6,9H,1-3,7-8,10-11H2 |
InChI Key |
VXBIWBNUDXERPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the formation of the spirocyclic core followed by the introduction of the chlorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chlorophenyl-substituted amine with a cyclic ketone in the presence of a suitable catalyst can yield the desired
Biological Activity
3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione, with the CAS number 62550-79-2, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, supported by data tables, research findings, and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈ClNO₂ |
| Molecular Weight | 291.77 g/mol |
| Density | 1.27 g/cm³ |
| Boiling Point | 513.8 °C at 760 mmHg |
| Flash Point | 264.5 °C |
| LogP | 4.0089 |
Research indicates that compounds similar to 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione exhibit various mechanisms of action, particularly in inhibiting specific enzymatic pathways and cellular processes. For instance, studies have shown that related azaspiro compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties.
Biological Activity
- Antimicrobial Properties : Preliminary studies suggest that 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione may possess antimicrobial activity against certain bacterial strains. In vitro assays demonstrated a significant reduction in bacterial growth at concentrations above 50 µM.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it showed IC50 values in the micromolar range against PC-3 prostate cancer cells, indicating potential as an anticancer agent.
- Neuroprotective Effects : Some derivatives of azaspiro compounds have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases. The specific activity of 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione in this regard remains to be fully elucidated but warrants further investigation.
Study on Antimicrobial Activity
In a study published in Molecules, the antimicrobial efficacy of various azaspiro derivatives was assessed against Gram-positive and Gram-negative bacteria. The results indicated that 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .
Evaluation of Cytotoxicity
A recent dissertation explored the cytotoxic effects of several azaspiro compounds, including our compound of interest, on human cancer cell lines. The study found that at a concentration of 50 µM, the compound led to a significant decrease in cell viability (approximately 60%) compared to control groups .
Neuroprotective Potential
Research conducted on neuroprotective agents highlighted the potential for azaspiro compounds to mitigate oxidative stress-induced neuronal damage. Although specific data for 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione is limited, related compounds have demonstrated the ability to reduce apoptosis in neuronal cells under stress conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
